Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate
Overview
Description
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is an organometallic compound with the molecular formula C14H8F6FeP. This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene ligand coordinated to an iron(II) center, with hexafluorophosphate as the counterion.
Mechanism of Action
- The compound’s downstream effects depend on the specific reactions it undergoes. For example:
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often obtained as a white powder or crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to iron(II) from higher oxidation states.
Substitution: Ligands such as cyclopentadienyl or cumene can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Scientific Research Applications
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying iron metabolism in cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and induce cytotoxic effects.
Industry: It is used as a photoinitiator in the polymer industry, where it helps initiate the polymerization process under UV light.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopentadienyl)(6-isopropylbenzene)iron hexafluorophosphate: Similar structure but different ligand arrangement.
Iron(II)-cyclopentadienyl compounds: These compounds share the cyclopentadienyl ligand but may have different co-ligands and counterions.
Uniqueness
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
Biological Activity
Cumene; cyclopenta-1,3-diene; iron(2+); hexafluorophosphate is a complex compound that has garnered attention in the field of bioinorganic chemistry and catalysis. Its biological activity, particularly in relation to its iron component, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different cell lines, and potential therapeutic uses.
Chemical Structure
The compound consists of:
- Cumene : A hydrocarbon that serves as a precursor in the production of phenol and acetone.
- Cyclopenta-1,3-diene : An unsaturated cyclic diene that can participate in various chemical reactions.
- Iron(2+) : A transition metal that plays a crucial role in biological systems, particularly in oxygen transport and electron transfer.
- Hexafluorophosphate : An anion that stabilizes the iron center and influences the solubility and reactivity of the complex.
The biological activity of this compound is primarily attributed to the iron(2+) center, which can facilitate redox reactions. Iron complexes are known to interact with biological macromolecules, potentially leading to:
- Reactive Oxygen Species (ROS) Generation : Iron can catalyze the formation of ROS, which may induce oxidative stress in cells.
- Enzyme Mimicry : Iron complexes can mimic certain enzymes, influencing metabolic pathways.
In Vitro Studies
Several studies have investigated the cytotoxic effects of iron complexes on various cancer cell lines. Key findings include:
- Cytotoxicity Against Cancer Cells : Research indicates that iron complexes exhibit significant cytotoxicity against human tumor cell lines such as HeLa and MCF-7. The IC50 values (the concentration required to inhibit cell growth by 50%) for these complexes were found to be significantly lower than those for their corresponding ligands alone .
- Pro-apoptotic Activity : The presence of cyclopentadiene moieties has been linked to enhanced pro-apoptotic effects. Studies show that these complexes can induce apoptosis through mitochondrial pathways, leading to increased caspase activation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | ROS Generation |
MCF-7 | 15 | Apoptosis Induction |
U937 | 5 | Enzyme Mimicry |
Case Studies
- Antitumor Activity : A study evaluated the effects of iron complexes on U937 leukemia cells, demonstrating that these compounds induced apoptosis more effectively than non-metallic counterparts. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .
- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of similar iron complexes against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, suggesting potential use in treating infections .
Properties
IUPAC Name |
cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCNVHYNVDYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F6FeP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052008 | |
Record name | (6-Cumene)(5-cyclopentadienyl)iron(II) hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32760-80-8 | |
Record name | Iron(1+), (.eta.5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-.eta.)-(1-methylethyl)benzene]-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (6-Cumene)(5-cyclopentadienyl)iron(II) hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.